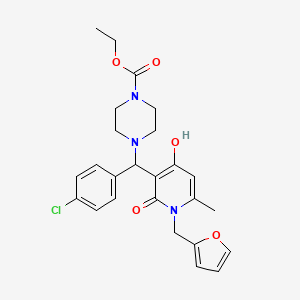
Ethyl 4-((4-chlorophenyl)(1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-((4-chlorophenyl)(1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C25H28ClN3O5 and its molecular weight is 485.97. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-((4-chlorophenyl)(1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-((4-chlorophenyl)(1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Analytical and Spectral Study of Furan-Containing Organic Ligands
A study by Patel (2020) focused on the synthesis, characterization, and antimicrobial activity of furan ring-containing organic ligands. Transition metal complexes of these ligands were prepared, and their antimicrobial activities were assessed against both gram-positive and gram-negative bacteria. The study found that these compounds exhibited varying degrees of inhibition against bacterial growth, suggesting potential applications in developing antimicrobial agents (Patel, 2020).
Addition and Cycloaddition Reactions of β-chloroazo-olefins
Research by Gilchrist et al. (1985) explored the cycloaddition reactions of β-chloroazo-olefins with various compounds, including furan. These reactions yield cycloadducts that have potential implications in synthetic organic chemistry, providing pathways to novel organic compounds with diverse structural features (Gilchrist, Stevens, & Parton, 1985).
Unexpected Transformation and Antibacterial Activity
Anusevičius et al. (2014) reported on the unexpected transformation of a chlorophenyl-containing compound, similar in structure to the one of interest, and examined its antibacterial activity. The study synthesized various derivatives, some of which showed weak antibacterial activity. This work highlights the potential of such compounds in medicinal chemistry for developing new antibacterial agents (Anusevičius et al., 2014).
Synthesis and Antimicrobial Activities of Triazole Derivatives
Bektaş et al. (2007) investigated the synthesis of triazole derivatives and their antimicrobial activities. Some compounds demonstrated good to moderate activities against test microorganisms, suggesting that similar structures, including those with furan and piperazine motifs, may have useful antimicrobial properties (Bektaş et al., 2007).
Complexation of Disperse Dyes and Application on Fabrics
A study by Abolude et al. (2021) on the complexation of disperse dyes derived from thiophene (a structural analog of furan) with metals and their application on polyester and nylon fabrics demonstrated the potential industrial applications of such compounds. The dyes showed excellent fastness properties, suggesting that similar furan-containing compounds could have applications in material sciences (Abolude et al., 2021).
Eigenschaften
IUPAC Name |
ethyl 4-[(4-chlorophenyl)-[1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxopyridin-3-yl]methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28ClN3O5/c1-3-33-25(32)28-12-10-27(11-13-28)23(18-6-8-19(26)9-7-18)22-21(30)15-17(2)29(24(22)31)16-20-5-4-14-34-20/h4-9,14-15,23,30H,3,10-13,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHYHOXIIFYKNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)Cl)C3=C(C=C(N(C3=O)CC4=CC=CO4)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-((4-chlorophenyl)(1-(furan-2-ylmethyl)-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

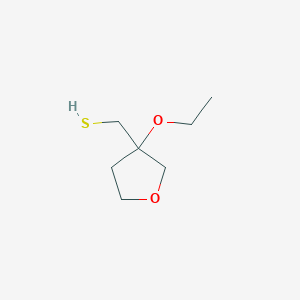

![ethyl 2-(2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate](/img/structure/B2559117.png)
![4-[3-(3,4-Dimethylphenyl)sulfonyl-6-methylquinolin-4-yl]morpholine](/img/structure/B2559120.png)
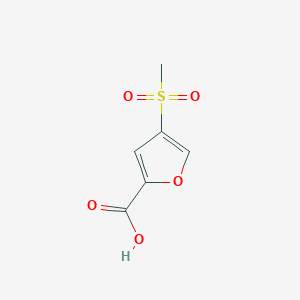
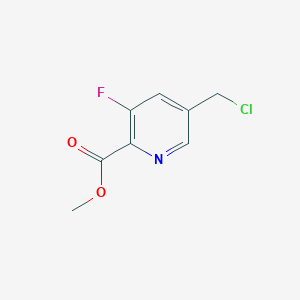
![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-ethylphenyl)acetamide](/img/structure/B2559123.png)
![2-Chloro-N-[(4-chloro-3-methoxyphenyl)methyl]-N-[(2R)-1-hydroxypropan-2-yl]acetamide](/img/structure/B2559124.png)
![N-Tert-butyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B2559125.png)
![[(2R,3S,4R,5R,6S)-6-[[(2S,3S,4S,5R,6S)-3,4-Dihydroxy-6-(hydroxymethyl)-5-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,4aS,6aS,6bS,9S,10S,11S,12aS)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-4,5,6,6a,7,8,8a,10,11,12,13,14,14a,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B2559128.png)
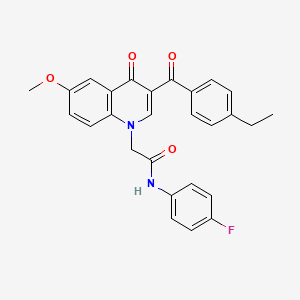
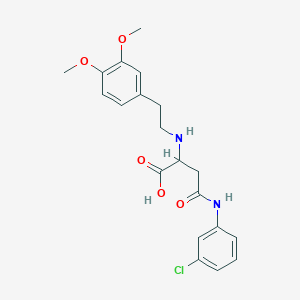
![1-(1-Phenyl-2-azabicyclo[2.1.1]hexan-2-yl)ethanone](/img/structure/B2559133.png)
![N-(sec-butyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2559135.png)